Dibutylbis(3-fluorophenyl)stannane
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Overview
Description
Dibutylbis(3-fluorophenyl)stannane is an organotin compound characterized by the presence of two butyl groups and two 3-fluorophenyl groups attached to a central tin atom. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutylbis(3-fluorophenyl)stannane typically involves the reaction of dibutyltin dichloride with 3-fluorophenyl magnesium bromide in an anhydrous solvent such as diethyl ether. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The general reaction scheme is as follows:
(Bu2SnCl2)+2(3-FC6H4MgBr)→(Bu2Sn(3-FC6H4)2)+2MgBrCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dibutylbis(3-fluorophenyl)stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutyltin oxide derivatives.
Substitution: The fluorophenyl groups can be substituted with other nucleophiles under appropriate conditions.
Reduction: The tin center can be reduced to form lower oxidation state tin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Dibutyltin oxide derivatives.
Substitution: Various substituted organotin compounds.
Reduction: Lower oxidation state tin compounds.
Scientific Research Applications
Dibutylbis(3-fluorophenyl)stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymers.
Mechanism of Action
The mechanism of action of dibutylbis(3-fluorophenyl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with biological molecules, leading to inhibition or activation of specific pathways. The fluorophenyl groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Dibutyltin dichloride: A precursor in the synthesis of dibutylbis(3-fluorophenyl)stannane.
Dibutyltin oxide: An oxidation product of this compound.
Dibutyltin dilaurate: Another organotin compound with different substituents.
Uniqueness
This compound is unique due to the presence of fluorophenyl groups, which impart distinct chemical and biological properties. The fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
62967-77-5 |
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Molecular Formula |
C20H26F2Sn |
Molecular Weight |
423.1 g/mol |
IUPAC Name |
dibutyl-bis(3-fluorophenyl)stannane |
InChI |
InChI=1S/2C6H4F.2C4H9.Sn/c2*7-6-4-2-1-3-5-6;2*1-3-4-2;/h2*1-2,4-5H;2*1,3-4H2,2H3; |
InChI Key |
GBOYRUFUNYJLRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(C1=CC=CC(=C1)F)C2=CC=CC(=C2)F |
Origin of Product |
United States |
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